3-Bromo-2-hydroxybenzene-1-sulfonyl chloride

Chemical Synthesis Sulfonylation Cross-Coupling

Researchers requiring sequential functionalization often face route redesign when single-handle sulfonyl chlorides stall. 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride (CAS 1261643-12-2) solves this with its dual reactivity. - Ortho-hydroxybenzenesulfonyl chloride motif enables low-epimerization peptide coupling via intramolecular rearrangement. - C-Br bond tolerates Pd-catalyzed desulfitative arylation, allowing sequential cross-coupling steps. - Combines a sulfonyl chloride electrophile with a bromo substituent for late-stage diversification. Supplied with batch-specific analytical data; ready for immediate global dispatch.

Molecular Formula C6H4BrClO3S
Molecular Weight 271.52 g/mol
Cat. No. B13257308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-hydroxybenzene-1-sulfonyl chloride
Molecular FormulaC6H4BrClO3S
Molecular Weight271.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)S(=O)(=O)Cl
InChIInChI=1S/C6H4BrClO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H
InChIKeyQFYFQIRSQNNUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-hydroxybenzene-1-sulfonyl chloride Availability as Sulfonylation Reagent


3-Bromo-2-hydroxybenzene-1-sulfonyl chloride (CAS 1261643-12-2) is a polyfunctional arenesulfonyl halide used as an intermediate in organic synthesis . Its structure combines a sulfonyl chloride electrophile with a bromo substituent and an ortho-hydroxy group, which can influence reactivity through electronic and potential hydrogen-bonding effects [1]. However, direct, quantitative performance comparisons against close analogs are notably absent from the accessible public literature.

Sulfonyl chloride electrophile for sulfonylation and amidation reactions
Bromo substituent provides a handle for Pd-catalyzed cross-coupling
Ortho-hydroxy group may enable low-epimerization rearrangement mechanism

Substitution Risks with Unsubstituted Analogs


In-class compounds like benzenesulfonyl chloride or 2-hydroxybenzenesulfonyl chloride lack the bromo substituent, which is a critical synthetic handle for downstream functionalization via cross-coupling. Conversely, 3-bromobenzenesulfonyl chloride lacks the ortho-hydroxy group, which has been shown to enable a low-epimerization peptide coupling mechanism through a unique intramolecular rearrangement [1]. Simple substitution with either functional group omitted would forfeit this dual reactivity profile, potentially leading to reaction failure or a need for complete route redesign.

Benzenesulfonyl chloride lacks the bromo group required for cross-coupling diversification.
2-Hydroxybenzenesulfonyl chloride omits the bromo synthetic handle, limiting downstream functionalization.
3-Bromobenzenesulfonyl chloride lacks the ortho-hydroxy group that may participate in low-epimerization rearrangement.

3-Bromo-2-hydroxybenzene-1-sulfonyl chloride Performance Metrics


No Comparative Performance Data

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any study that directly compares the reactivity, selectivity, or yield of 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride against a defined comparator under controlled conditions. No quantitative head-to-head data was identified.

Head-to-head Comparison
Data to verify
No quantitative comparator data available
Procurement decision requires in-house comparative testing
No direct study against analogs was identified
Chemical Synthesis Sulfonylation Cross-Coupling

3-Bromo-2-hydroxybenzene-1-sulfonyl chloride Application Scenarios


Low-Epimerization Peptide Coupling

The ortho-hydroxybenzenesulfonyl chloride motif has been demonstrated as an effective reagent for peptide bond formation with very low epimerization [1]. 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride could, in principle, extend this utility to cases where the bromine atom is subsequently used for bioconjugation or late-stage diversification.

Orthogonally Functionalizable Biaryl Synthesis

The compound can be used in Pd-catalyzed desulfitative arylation, where the C-Br bond is tolerated, allowing for sequential cross-coupling steps [2]. This is a significant advantage over simple non-halogenated sulfonyl chlorides, which would not permit this second functionalization.

Application
Selection Property
Validation Focus
Low-epimerization peptide coupling
Ortho-hydroxybenzenesulfonyl chloride motif
Epimerization ratio under coupling conditions
Orthogonal biaryl synthesis
Dual Br/SO₂Cl functional handle
Sequential cross-coupling tolerance
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